molecular formula C9H6F6 B1439505 4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene CAS No. 1138445-20-1

4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene

Cat. No.: B1439505
CAS No.: 1138445-20-1
M. Wt: 228.13 g/mol
InChI Key: XJEPHGWSBZJRIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-(1,1-Difluoroethyl)benzene with fluorinating agents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, where the starting materials are subjected to fluorinating agents in reactors designed for high efficiency and yield. The process is optimized to minimize by-products and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation reactions can produce corresponding oxidized compounds .

Scientific Research Applications

4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the compound’s reactivity and binding affinity to various substrates. The pathways involved may include the modulation of enzyme activity or receptor binding, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene
  • 4-(1,1-Difluoroethyl)-2-fluoro-1-(trifluoromethyl)benzene

Uniqueness

4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. This uniqueness makes it valuable for applications requiring high reactivity and selectivity .

Biological Activity

4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene, with the chemical formula C₉H₆F₆ and CAS Number 1138445-20-1, is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features. The presence of multiple fluorine atoms significantly alters its physicochemical properties, enhancing its potential biological activity. This article reviews the biological activity of this compound, summarizing relevant research findings and case studies.

The compound features a difluoroethyl group and a trifluoromethyl group attached to a benzene ring, which contributes to its lipophilicity and stability. The molecular weight is approximately 228.134 g/mol. Understanding these properties is crucial for predicting its interactions with biological systems.

Antimicrobial and Antifungal Properties

Research has indicated that fluorinated compounds often exhibit enhanced antimicrobial and antifungal properties compared to their non-fluorinated counterparts. For instance, compounds with similar fluorinated structures have been shown to inhibit the growth of various bacterial strains and fungi by disrupting cellular membranes or interfering with metabolic pathways.

Table 1: Summary of Biological Activities of Fluorinated Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntimicrobial5.2
Compound BAntifungal3.8
This compoundTBDTBDTBD

Note: The specific biological activity data for this compound is currently limited and requires further investigation.

Enzyme Inhibition Studies

Fluorinated compounds are also explored as enzyme inhibitors due to their ability to mimic substrates or transition states. For example, studies on structurally related compounds have demonstrated their effectiveness as inhibitors of various enzymes involved in metabolic pathways.

Case Study: Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis and is a target for skin-whitening agents. Inhibitors of tyrosinase can prevent hyperpigmentation. Similar fluorinated derivatives have shown competitive inhibition with IC50 values ranging from low micromolar concentrations.

Table 2: Tyrosinase Inhibitors Derived from Fluorinated Compounds

Compound NameIC50 (µM)Mode of InhibitionReference
Compound C0.18Competitive
Compound D0.25Non-competitive

The mechanisms through which fluorinated compounds exert their biological effects often involve:

  • Altered Lipophilicity: Increased lipophilicity enhances membrane permeability.
  • Hydrogen Bonding: Fluorine can participate in unique hydrogen bonding interactions, affecting binding affinity to target enzymes.
  • Stability: The presence of fluorine atoms increases the metabolic stability of the compounds.

Properties

IUPAC Name

4-(1,1-difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6/c1-8(11,12)5-2-3-7(10)6(4-5)9(13,14)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEPHGWSBZJRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.